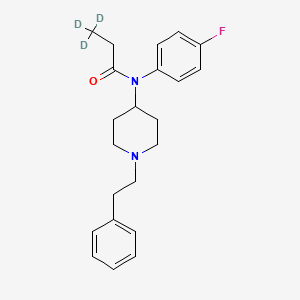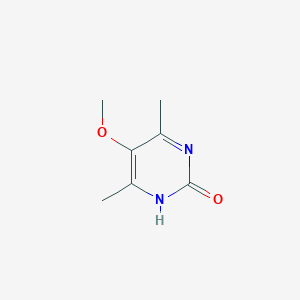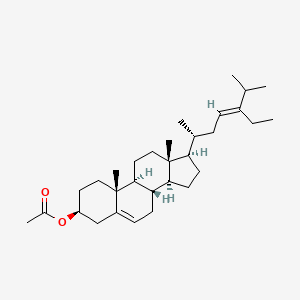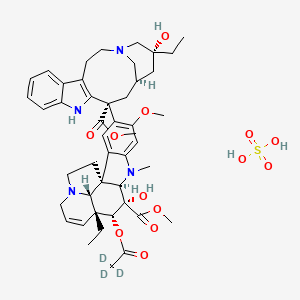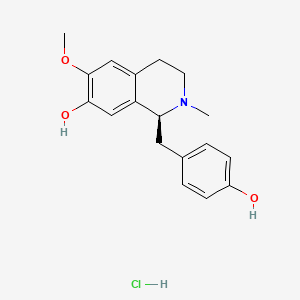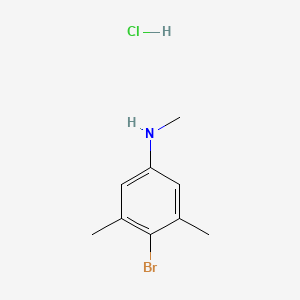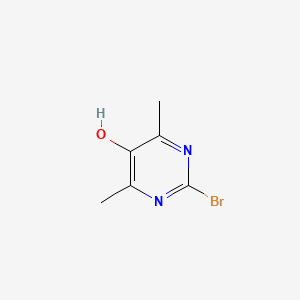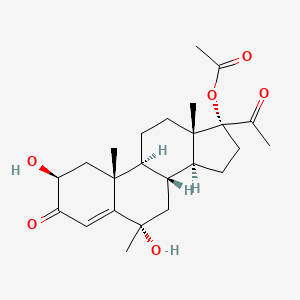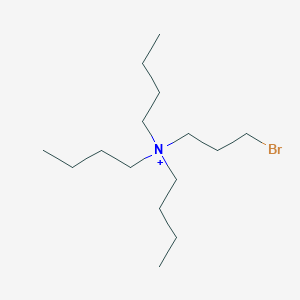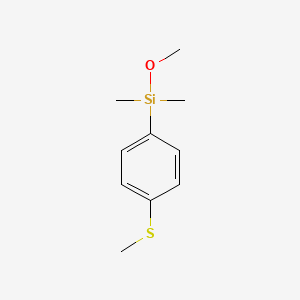
Methoxydimethyl(4-methylsulfanylphenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane, also known by its identifier MFCD29090687, is a chemical compound that has garnered interest in various scientific fields. This compound is characterized by the presence of a methoxy group, two methyl groups, and a 4-methylsulfanyl-phenyl group attached to a silicon atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane typically involves the reaction of 4-methylsulfanyl-phenyl magnesium bromide with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
化学反应分析
Types of Reactions
Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential role in biological systems as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in the formation of silicon-based polymers through condensation reactions. The pathways involved include nucleophilic substitution and coordination chemistry.
相似化合物的比较
Similar Compounds
Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane: Similar in structure but with variations in the functional groups attached to the silicon atom.
Dimethylphenylsilane: Lacks the methoxy and methylsulfanyl groups, resulting in different reactivity and applications.
Trimethylsilylphenyl sulfide: Contains a trimethylsilyl group instead of the methoxy and dimethyl groups.
Uniqueness
Methoxy-diMethyl-(4-Methylsulfanyl-phenyl)-silane is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
属性
分子式 |
C10H16OSSi |
|---|---|
分子量 |
212.39 g/mol |
IUPAC 名称 |
methoxy-dimethyl-(4-methylsulfanylphenyl)silane |
InChI |
InChI=1S/C10H16OSSi/c1-11-13(3,4)10-7-5-9(12-2)6-8-10/h5-8H,1-4H3 |
InChI 键 |
NMCOSXCWPPITRT-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C)(C)C1=CC=C(C=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


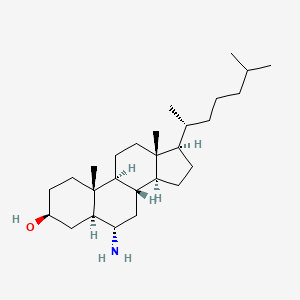
![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)
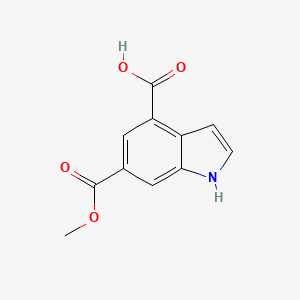
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
